

# Preclinical Cross-Reactivity Profile of TG-1801: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TA-1801  |           |
| Cat. No.:            | B1662764 | Get Quote |

For researchers, scientists, and drug development professionals, understanding the preclinical cross-reactivity of a therapeutic candidate is paramount for a successful Investigational New Drug (IND) application and the design of safe and effective clinical trials. This guide provides a comprehensive overview of the available preclinical data on the cross-reactivity of TG-1801, a first-in-class bispecific antibody targeting CD19 and CD47, with various species.

TG-1801 is a fully human IgG1 bispecific antibody designed to selectively target CD19-positive B-cells, thereby minimizing the hematological toxicity associated with indiscriminate CD47 blockade on healthy cells[1][2][3]. The mechanism of action involves the high-affinity binding to CD19 on B-cells, which then allows the lower-affinity anti-CD47 arm to engage with CD47 on the same cell, blocking the "don't eat me" signal and promoting phagocytosis by macrophages[4][5][6][7]. Preclinical studies, including those in non-human primates, have been crucial in establishing the safety and pharmacokinetic profile of TG-1801, supporting its advancement into clinical trials[1][6][8].

## **Species Cross-Reactivity Data**

The selection of a relevant animal species for preclinical toxicology studies is a critical step in drug development and is largely guided by the cross-reactivity of the therapeutic antibody with the target proteins in different species. For TG-1801, the cynomolgus monkey has been identified as a relevant species for preclinical safety assessment.

While detailed quantitative binding affinities of TG-1801 to CD19 and CD47 across a wide range of species are not publicly available in a comparative table format, the available





information indicates a favorable cross-reactivity profile for non-human primates.

Table 1: Summary of TG-1801 Cross-Reactivity with Preclinical Species



| Species              | Target                             | Cross-<br>Reactivity       | Method                                                                                                                    | Supporting<br>Evidence                                                                                                         |
|----------------------|------------------------------------|----------------------------|---------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Human                | CD19                               | Yes (High<br>Affinity)     | In vitro binding<br>assays                                                                                                | TG-1801 is a fully human antibody designed to target human CD19.                                                               |
| CD47                 | Yes (Low Affinity)                 | In vitro binding<br>assays | The low-affinity binding to CD47 is a key design feature to minimize ontarget toxicity on non-B-cells.                    |                                                                                                                                |
| Cynomolgus<br>Monkey | CD19                               | Yes                        | Inferred from<br>toxicology<br>studies                                                                                    | Successful completion of toxicology studies in cynomolgus monkeys suggests sufficient binding to elicit a biological response. |
| CD47                 | Yes (Similar<br>affinity to human) | Not specified              | Preclinical studies have shown that the anti-CD47 arm of TG-1801 has a similar affinity for human and cynomolgus CD47[6]. |                                                                                                                                |



|       |             |                                            |                                                                                                                                                                   | In vivo studies in                                                                              |
|-------|-------------|--------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Mouse | CD19        | Yes                                        | In vivo studies                                                                                                                                                   | xenograft mouse<br>models have<br>demonstrated<br>the anti-tumor<br>activity of TG-<br>1801[5]. |
| CD47  | Limited     | Inferred from<br>CD47-SIRPα<br>interaction | The interaction between human CD47 and mouse SIRPa is known to be weak, which may limit the full translation of the mechanism of action in standard mouse models. |                                                                                                 |
| Rat   | CD19 / CD47 | No data available                          | Not applicable                                                                                                                                                    | No published studies on the cross-reactivity of TG-1801 in rats were identified.                |
| Dog   | CD19 / CD47 | No data available                          | Not applicable                                                                                                                                                    | No published studies on the cross-reactivity of TG-1801 in dogs were identified.                |

# **Protein Sequence Homology**



The cross-reactivity of an antibody is often correlated with the degree of sequence homology of the target protein between humans and the preclinical species.

Table 2: Protein Sequence Homology of CD19 and CD47 in Selected Species Compared to Human

| Protein | Species           | Sequence Identity<br>(Extracellular Domain) |
|---------|-------------------|---------------------------------------------|
| CD19    | Cynomolgus Monkey | >95%                                        |
| Mouse   | ~57%              |                                             |
| CD47    | Cynomolgus Monkey | ~95%                                        |
| Mouse   | ~60-70%           |                                             |

Note: The sequence identity percentages are approximate and can vary slightly depending on the specific isoforms and alignment algorithms used.

## **Experimental Protocols**

The assessment of species cross-reactivity is a multi-faceted process involving in silico, in vitro, and ex vivo methods. The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of therapeutic antibodies.

### In Silico Analysis: Protein Sequence Homology

Objective: To predict potential cross-reactivity by comparing the amino acid sequence of the target proteins (CD19 and CD47) between humans and various preclinical species.

#### Protocol:

- Obtain the amino acid sequences of human CD19 and CD47 from a public database such as UniProt or NCBI.
- Retrieve the corresponding ortholog sequences for preclinical species of interest (e.g., cynomolgus monkey, rhesus macaque, mouse, rat, dog, rabbit).



- Perform pairwise sequence alignments of the extracellular domains of the target proteins from each species against the human sequence using a standard alignment tool (e.g., BLAST, Clustal Omega).
- Calculate the percentage of sequence identity and similarity. Higher sequence identity in the antibody-binding epitope region suggests a higher likelihood of cross-reactivity.

### In Vitro Assessment: Binding Assays

Objective: To quantitatively determine the binding affinity of TG-1801 to CD19 and CD47 from different species.

Protocol (Surface Plasmon Resonance - SPR):

- Immobilize recombinant extracellular domains of CD19 and CD47 from human and other species onto separate sensor chips.
- Prepare a dilution series of TG-1801 in a suitable running buffer.
- Inject the different concentrations of TG-1801 over the sensor chips and measure the association and dissociation rates.
- Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the
  association rate constant (ka), dissociation rate constant (kd), and the equilibrium
  dissociation constant (KD).
- A lower KD value indicates a higher binding affinity.

# Ex Vivo Assessment: Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)

Objective: To evaluate the on-target and off-target binding of TG-1801 on a comprehensive panel of normal tissues from humans and a relevant preclinical species (e.g., cynomolgus monkey).

Protocol:



- A comprehensive panel of fresh-frozen normal tissues (typically around 32 tissues) from at least three unrelated human donors and the selected animal species is obtained.
- Cryosections of each tissue are prepared and mounted on glass slides.
- The tissue sections are fixed and then incubated with a blocking solution to prevent nonspecific antibody binding.
- Biotinylated TG-1801 is applied to the tissue sections at two or more concentrations (e.g., a low, therapeutically relevant concentration and a high, saturating concentration).
- A negative control (e.g., a biotinylated isotype control antibody) is used on parallel sections to assess non-specific binding.
- A positive control (tissue known to express the target antigens) is included to ensure the validity of the staining procedure.
- The binding of TG-1801 is detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogenic substrate (e.g., DAB).
- The slides are counterstained, dehydrated, and coverslipped.
- A qualified pathologist evaluates the slides microscopically, and the staining intensity and distribution in different cell types within each tissue are recorded.

# Visualizations Signaling Pathway of TG-1801

Caption: TG-1801 mechanism of action.

## **Experimental Workflow for Tissue Cross-Reactivity**





Click to download full resolution via product page

Caption: Immunohistochemistry workflow for TCR studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Preclinical Development of a Bispecific Antibody that Safely and Effectively Targets CD19 and CD47 for the Treatment of B-Cell Lymphoma and Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TG Therapeutics's new anti-CD47 and CD19 therapy TG-1801 enters Phase I clinical practice Creative Biolabs Bispecific Antibody Blog [creative-biolabs.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Facebook [cancer.gov]
- 5. tgtherapeutics.com [tgtherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- To cite this document: BenchChem. [Preclinical Cross-Reactivity Profile of TG-1801: A
   Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1662764#cross-reactivity-of-ta-1801-with-other-species-for-preclinical-testing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com